N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a bromobenzamide core with an azepane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the methoxyphenyl group: This step involves the reaction of the azepane derivative with 4-methoxyphenyl ethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction reactions can target the azepane ring or the bromine substituent, leading to various reduced forms.
Substitution: The bromine atom in the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced azepane or debrominated products.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders .
Industry: : The compound is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The exact mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to neurotransmission or enzyme inhibition. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar structure but with trichloroethyl substitution.
2-(azepan-1-yl)ethyl methacrylate: Contains an azepane ring but differs in the functional groups attached.
Uniqueness: N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its bromine substituent allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C22H27BrN2O2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C22H27BrN2O2/c1-27-18-12-10-17(11-13-18)21(25-14-6-2-3-7-15-25)16-24-22(26)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26) |
InChI Key |
KASVZHWPEGYXDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCCCCC3 |
Origin of Product |
United States |
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